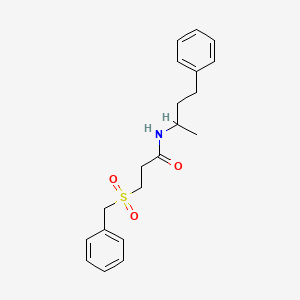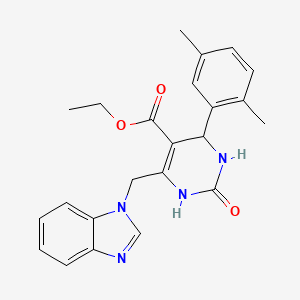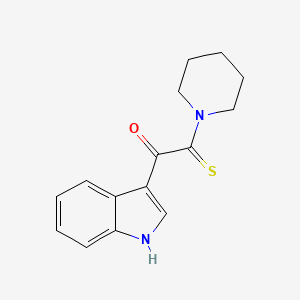![molecular formula C22H21ClO4 B4193856 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4193856.png)
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
Übersicht
Beschreibung
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as D609, is a small molecule inhibitor that has been used in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one inhibits PC-PLC by binding to the enzyme's active site and preventing the hydrolysis of phosphatidylcholine. This results in a decrease in the production of diacylglycerol and phosphatidic acid, which are important signaling molecules involved in various cellular processes.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the induction of apoptosis in cancer cells, and the modulation of immune responses. Additionally, 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to have anti-inflammatory effects and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a useful tool for studying the role of PC-PLC in various cellular processes. Its ability to inhibit PC-PLC specifically makes it a valuable tool for studying the downstream effects of this enzyme. However, 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has some limitations in lab experiments, including its relatively low potency and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research involving 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one. One area of interest is the development of more potent and selective PC-PLC inhibitors. Additionally, 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one could be used in combination with other inhibitors or drugs to enhance its effects. Further research could also explore the potential therapeutic applications of 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, particularly in the treatment of cancer and inflammatory diseases.
In conclusion, 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a small molecule inhibitor that has been used in scientific research for its ability to inhibit PC-PLC and affect various cellular processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a valuable tool for studying the role of PC-PLC in cellular processes and has potential therapeutic applications in the future.
Wissenschaftliche Forschungsanwendungen
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been used in various scientific research studies due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme is involved in the hydrolysis of phosphatidylcholine, which is an important component of cell membranes. By inhibiting PC-PLC, 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one can affect a variety of cellular processes, including membrane trafficking, cell signaling, and apoptosis.
Eigenschaften
IUPAC Name |
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO4/c1-3-4-5-16-10-22(25)27-20-12-21(18(23)11-17(16)20)26-13-19(24)15-8-6-14(2)7-9-15/h6-12H,3-5,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRQDWUBZNCLLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-1,3-benzodioxol-5-yl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193788.png)
![3-chloro-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B4193789.png)
![1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine](/img/structure/B4193797.png)

![[4-({[2-(5-methyl-3-isoxazolyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4193819.png)

![N-(4-ethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4193828.png)
![methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4193841.png)
![N-(3-ethoxypropyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4193846.png)

![3-ethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4193870.png)
![N-[({2-allyl-2-hydroxy-1-[2-(methylthio)ethyl]-4-penten-1-yl}amino)carbonothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B4193898.png)
amino]benzoyl}amino)benzamide](/img/structure/B4193900.png)